

# Application Notes and Protocols: Enadoline (CI-977) in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

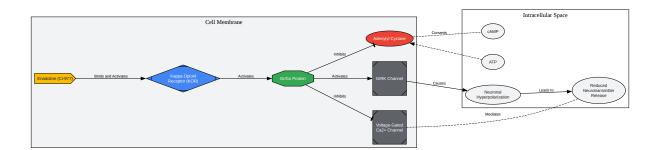
## Introduction

Enadoline, also known as CI-977, is a potent and highly selective non-peptide agonist for the kappa-opioid receptor (KOR).[1][2] Despite initial identification in some sources under the alias **PD117588**, the scientific literature predominantly recognizes this compound as Enadoline or CI-977. It is crucial to note that Enadoline is a KOR agonist, not an antagonist. This document provides detailed application notes and protocols for the use of Enadoline in neuroscience research, with a focus on its mechanism of action, pharmacological properties, and experimental applications. Enadoline's ability to penetrate the brain allows for the investigation of centrally mediated KOR functions.[1][2]

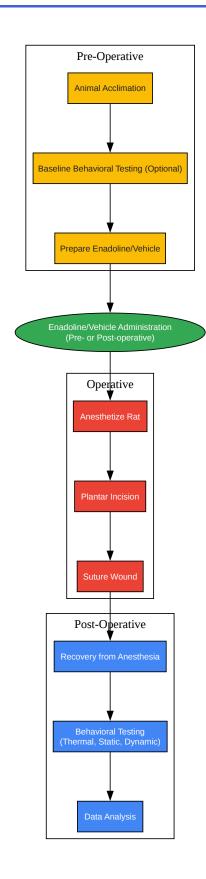
## **Mechanism of Action**

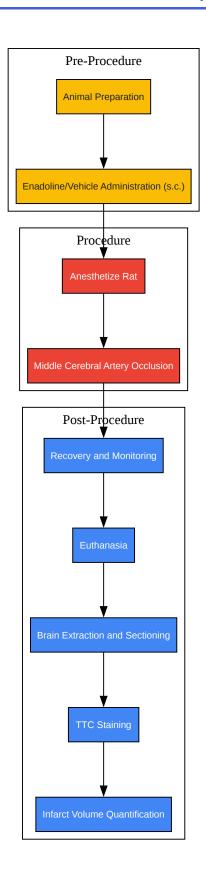
Enadoline selectively binds to and activates kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] Upon activation, the KOR couples to inhibitory G-proteins (Gi/Go), leading to a cascade of intracellular events.[3] This signaling pathway includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of KORs also leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a decrease in neurotransmitter release, contributing to the analgesic and other central nervous system effects of Enadoline.











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### References

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